molecular formula C6H12S B1617874 Allyl isopropyl sulfide CAS No. 50996-72-0

Allyl isopropyl sulfide

Cat. No. B1617874
CAS RN: 50996-72-0
M. Wt: 116.23 g/mol
InChI Key: OJBPXSILEFOOQD-UHFFFAOYSA-N
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Description

Allyl isopropyl sulfide (AIS) is an organic sulfur compound found in garlic, onions, and other Allium vegetables. It is responsible for the characteristic odor and taste of these vegetables. AIS has attracted the attention of researchers due to its potential therapeutic properties.

Scientific Research Applications

  • Pyrolysis and Polymerization Allyl propargyl and isopropyl propargyl sulfides undergo pyrolysis, a chemical decomposition caused by high temperatures. The pyrolysis of these compounds results in the formation of various products, including propene, allene, and thioaldehydes. These thioaldehydes can further react to form polymers and other compounds like Diels-Alder adducts. This process demonstrates the utility of allyl isopropyl sulfide in chemical synthesis and polymer science (Martin et al., 1983).

  • Radical Allylation Allyl isopropyl sulfones, which are related to allyl isopropyl sulfide, are used in radical allylation processes. This involves the addition of radicals to branched allyl sulfones, allowing for the rapid assembly of highly functionalized structures. This application is significant in organic chemistry for synthesizing complex molecules (Charrier & Zard, 2008).

  • Cross-Metathesis in Aqueous Media Allyl sulfides, including compounds similar to allyl isopropyl sulfide, have been found to be effective in cross-metathesis reactions in aqueous media. This property has been used for site-selective protein modification, demonstrating its potential in biochemical applications (Lin et al., 2008).

  • Olefin Metathesis The high reactivity of allyl sulfides in olefin metathesis is noteworthy, especially as many sulfur-containing substrates are often incompatible with this process. Allyl sulfides enhance the rate of metathesis, indicating their potential in various synthetic applications (Chalker, 2015).

  • Catalysis and Chemical Synthesis Various studies have explored the use of allyl sulfides in catalysis and chemical synthesis. For example, they have been used in reactions involving palladium-catalyzed allylic substitutions and the synthesis of allyl sulfides from allyl alcohols and thiols (Gao & Chen, 2022).

  • Chemopreventive Properties While this is more related to biological effects, some research has explored the effects of sulfur-containing agents like allyl sulfides on redox networks in human cells. This has implications for understanding the chemopreventive properties of these compounds (Hu et al., 2007).

properties

IUPAC Name

2-prop-2-enylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBPXSILEFOOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334611
Record name Allyl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl isopropyl sulfide

CAS RN

50996-72-0
Record name Allyl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Aristizabal, M Ángel, C Orozco, P Ruiz, J Quijano… - Structural Chemistry, 2018 - Springer
… p)-optimized structures of the reactants involved in the thermal decomposition of allyl sulfides: VIII allyl methyl sulfide, IX allyl ethyl sulfide, X allyl n-propyl sulfide, XI allyl isopropyl sulfide…
최정민 - 2019 - dspace.ewha.ac.kr
… However, some sulfur containing compounds (propane-1,3-dithiol, allyl isopropyl sulfide, … 그러나 일부 황 함유 화합물 (propane-1,3-dithiol, allyl isopropyl sulfide, dimethyl trisulfide, …
Number of citations: 0 dspace.ewha.ac.kr
HI Jun, JH Yang, JY Choi, SH Lee, GS Song… - Food science and …, 2016 - Springer
This study was carried out to identify volatile flavor compounds in Allium hookeri root (AHR) and steam-dried AHR. The volatile compounds were extracted using a simultaneous steam …
이화연 - 2014 - dspace.ewha.ac.kr
… Sulfur-containing compounds, including diallyl sulfide, 2-ethylthiophene, allyl isopropyl sulfide, 2,5-… 그 결과, 황함유화합물인 diallyl sulfide, 2-ethylthiophene, allyl isopropyl sulfide, 2,5-…
Number of citations: 0 dspace.ewha.ac.kr
G Maier, HP Reisenauer, J Romański, H Petzold… - 2006 - Wiley Online Library
… is attributed to thioacetone (4c), as could be shown by comparison with the spectrum of an original sample of thioacetone prepared by flash vacuum pyrolysis of allyl isopropyl sulfide.13 …
K Oshima, H Yamamoto, H Nozaki - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… (hexane)) afforded the dimer of allyl isopropyl sulfide (0.48 g, m/e … A solution of 4 prepared from allyl isopropyl sulfide (0.23 g, … A solution of 4 prepared from allyl isopropyl sulfide (0.23 g, …
Number of citations: 42 www.journal.csj.jp
SD Indrasari, D Arofah, DD Handoko - IOP Conference Series …, 2021 - iopscience.iop.org
Shallot, Allium ascolanicum L., is one of the leading horticultural commodities that are widely cultivated in Indonesia. Shallot is a commonly used seasoning for various types of dishes. …
JK Kim, MC Caserio - The Journal of Organic Chemistry, 1979 - ACS Publications
… A typical procedure follows for the synthesis of allyl isopropyl sulfide (3c). A solution of the sodium salt of 1-methylethanethiol was prepared by adding 105 mL of 4 M sodium methoxide …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
Y Yamamoto, H Yatagai, K Maruyama - Chemistry Letters, 1979 - journal.csj.jp
Reaction of lithium alkylthioallylboron “ate” complexes (3), prepared from alkylthioallyllithium (1) and triethylborane at −78C in ether, with carbonyl compounds proceeds via the attack at …
Number of citations: 18 www.journal.csj.jp
K Oshima, H Yamamoto, H Nozaki - Journal of the American …, 1973 - ACS Publications
… xec-Butyllithium1 in pentane (1.02 M, 20 ml, 20 mmol) was added to a solution of allyl isopropyl sulfide (2.35 g, 20 mmol)13 in dry ether (70 ml)14 with stirring under nitrogen at —78.8 …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk

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